Cas no 2138370-84-8 (3-{(benzyloxy)carbonylamino}-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylic acid)

3-{(benzyloxy)carbonylamino}-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-{(benzyloxy)carbonylamino}-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylic acid
- 2138370-84-8
- 3-{[(benzyloxy)carbonyl]amino}-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid
- EN300-1067661
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- インチ: 1S/C16H17N3O4/c20-15(21)12-6-7-19-13(8-12)17-9-14(19)18-16(22)23-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2,(H,18,22)(H,20,21)
- InChIKey: CGFUFFRUURGLMM-UHFFFAOYSA-N
- SMILES: OC(C1CC2=NC=C(NC(=O)OCC3C=CC=CC=3)N2CC1)=O
計算された属性
- 精确分子量: 315.12190603g/mol
- 同位素质量: 315.12190603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 5
- 複雑さ: 439
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 93.4Ų
3-{(benzyloxy)carbonylamino}-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1067661-10.0g |
3-{[(benzyloxy)carbonyl]amino}-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid |
2138370-84-8 | 10g |
$6450.0 | 2023-06-10 | ||
Enamine | EN300-1067661-5.0g |
3-{[(benzyloxy)carbonyl]amino}-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid |
2138370-84-8 | 5g |
$4349.0 | 2023-06-10 | ||
Enamine | EN300-1067661-1g |
3-{[(benzyloxy)carbonyl]amino}-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid |
2138370-84-8 | 95% | 1g |
$1500.0 | 2023-10-28 | |
Enamine | EN300-1067661-1.0g |
3-{[(benzyloxy)carbonyl]amino}-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid |
2138370-84-8 | 1g |
$1500.0 | 2023-06-10 | ||
Enamine | EN300-1067661-0.25g |
3-{[(benzyloxy)carbonyl]amino}-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid |
2138370-84-8 | 95% | 0.25g |
$1381.0 | 2023-10-28 | |
Enamine | EN300-1067661-0.05g |
3-{[(benzyloxy)carbonyl]amino}-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid |
2138370-84-8 | 95% | 0.05g |
$1261.0 | 2023-10-28 | |
Enamine | EN300-1067661-10g |
3-{[(benzyloxy)carbonyl]amino}-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid |
2138370-84-8 | 95% | 10g |
$6450.0 | 2023-10-28 | |
Enamine | EN300-1067661-2.5g |
3-{[(benzyloxy)carbonyl]amino}-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid |
2138370-84-8 | 95% | 2.5g |
$2940.0 | 2023-10-28 | |
Enamine | EN300-1067661-0.1g |
3-{[(benzyloxy)carbonyl]amino}-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid |
2138370-84-8 | 95% | 0.1g |
$1320.0 | 2023-10-28 | |
Enamine | EN300-1067661-0.5g |
3-{[(benzyloxy)carbonyl]amino}-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid |
2138370-84-8 | 95% | 0.5g |
$1440.0 | 2023-10-28 |
3-{(benzyloxy)carbonylamino}-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylic acid 関連文献
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
3-{(benzyloxy)carbonylamino}-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylic acidに関する追加情報
3-{(benzyloxy)carbonylamino}-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid (CAS No. 2138370-84-8): An Overview
3-{(benzyloxy)carbonylamino}-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid (CAS No. 2138370-84-8) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the structural characteristics, synthesis methods, biological properties, and recent research advancements of this compound.
Structural Characteristics
The molecular structure of 3-{(benzyloxy)carbonylamino}-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid is characterized by a central imidazopyridine core with a benzyloxycarbonyl (Cbz) group attached to the amino functionality at the 3-position and a carboxylic acid group at the 7-position. The imidazopyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The presence of the Cbz group provides additional functional groups that can be modified to enhance the compound's pharmacological properties.
Synthesis Methods
The synthesis of 3-{(benzyloxy)carbonylamino}-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid involves several key steps. One common approach is to start with an appropriate imidazopyridine derivative and introduce the Cbz-protected amino group through a nucleophilic substitution reaction. The carboxylic acid group can be introduced via a carboxylation reaction or by hydrolysis of a corresponding ester or amide. Recent advancements in synthetic methods have focused on improving the efficiency and selectivity of these reactions to produce high yields of the desired compound.
Biological Properties
3-{(benzyloxy)carbonylamino}-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid has been studied for its potential biological activities. Research has shown that this compound exhibits significant anti-inflammatory and anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the activity of specific enzymes involved in inflammatory pathways and to induce apoptosis in cancer cells. These findings suggest that this compound could be a promising lead for the development of new therapeutic agents.
Pharmacological Applications
The pharmacological applications of 3-{(benzyloxy)carbonylamino}-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid are diverse and promising. Its anti-inflammatory properties make it a potential candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its anti-cancer activities have been explored in preclinical studies for various types of cancer, including breast cancer and colorectal cancer. Ongoing research is focused on optimizing the compound's pharmacokinetic properties to enhance its therapeutic efficacy and reduce potential side effects.
Clinical Trials and Future Directions
Clinical trials involving 3-{(benzyloxy)carbonylamino}-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid are currently underway to evaluate its safety and efficacy in human subjects. Early results from phase I trials have shown promising outcomes with manageable side effects. Future directions include expanding these trials to larger patient populations and exploring combination therapies with other drugs to enhance treatment outcomes.
Conclusion
In conclusion, 3-{(benzyloxy)carbonylamino}-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid (CAS No. 2138370-84-8) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. Continued research and clinical trials will provide valuable insights into its full therapeutic potential and pave the way for new treatments for various diseases.
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